Fluvastatin t-butyl ester, (-)-
Vue d'ensemble
Description
Fluvastatin t-Butyl Ester is an intermediate for the preparation of (3R,5S)-Fluvastatin . It is used together with diet to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .
Synthesis Analysis
Both of (3R,5S)-fluvastatin and (3S,5R)-fluvastatin were synthesized via a seven steps procedure starting from aniline and [2H6] 2-bromopropane . The key step in the synthesis depicted was the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis
The molecular formula of Fluvastatin t-butyl ester, (-)- is C28H34FNO4 . The molecular weight is 467.5723 .Chemical Reactions Analysis
Fluvastatin is a synthetic drug from the class of statins, and it is a 3-hydroxy-3-methylglutary coenzyme A reductase (HMG-CoA reductase) inhibitor . The ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis
The molecular formula of Fluvastatin t-butyl ester, (-)- is C28H34FNO4 . The molecular weight is 467.57 g/mol .Applications De Recherche Scientifique
Antioxidative Activity Mechanism : Fluvastatin and its derivatives, including the t-butyl ester form, have been investigated for their antioxidative activities. Nakamura et al. (2000) examined fluvastatin sodium and its derivatives, revealing that the active site for antioxidative action is the allylic carbon conjugated with the indole ring (Nakamura et al., 2000).
Use in Hypercholesterolemia Management : Fluvastatin is recognized for its role in treating hypercholesterolemia. Plosker and Wagstaff (1996) noted that fluvastatin significantly reduces serum levels of LDL-cholesterol and total cholesterol, with tolerable side effects similar to other HMG-CoA reductase inhibitors (Plosker & Wagstaff, 1996).
Inhibition of Tissue Factor in Macrophages : Colli et al. (1997) discovered that fluvastatin inhibits tissue factor expression in human macrophages, which could be a mechanism by which it interferes with atherosclerotic plaque formation and thrombotic events in hyperlipidemic patients (Colli et al., 1997).
Impact on Plasminogen Activator Inhibitor and Tissue Type Plasminogen Activator : Mussoni et al. (2000) studied the effects of fluvastatin on the biosynthesis of tissue plasminogen activator and its inhibitor in endothelial cells. They found that fluvastatin reduces the release of plasminogen activator inhibitor antigen and increases tissue type plasminogen activator secretion (Mussoni et al., 2000).
Application in Bone Regeneration : A study by Benoit et al. (2006) explored the use of a fluvastatin-releasing hydrogel delivery system for bone regeneration. This system increased human mesenchymal stem cell gene expression and mineralization, indicating potential use in bone tissue engineering (Benoit et al., 2006).
Free Radical Scavenging Effects : Umeda et al. (2018) assessed the scavenging activities of fluvastatin on multiple free radicals, highlighting its potential in preventing atherosclerosis and ischemia/reperfusion injury through lipid oxidation inhibition (Umeda et al., 2018).
Fluvastatin Plasma Level Determination : Al‐Rawithi et al. (2003) developed a sensitive analytical method for determining fluvastatin levels in plasma, which is crucial for clinical therapeutic monitoring and pharmacokinetic studies in patients with hypercholesterolemia (Al‐Rawithi et al., 2003).
Efficacy in Lipid Disorders : Langtry and Markham (1999) reviewed the use of fluvastatin in treating hypercholesterolemia, noting its antiatherogenic, antithrombotic, and antioxidant effects, along with improvements in vascular function (Langtry & Markham, 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKHYXJISAYPE-UQECUQMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173144 | |
Record name | Fluvastatin t-butyl ester, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluvastatin t-butyl ester, (-)- | |
CAS RN |
194934-96-8, 129332-29-2 | |
Record name | Fluvastatin t-butyl ester, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194934968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluvastatin t-butyl ester, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUVASTATIN T-BUTYL ESTER, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M28SIF9WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.